S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate
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Overview
Description
S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate is a complex organic compound that features a naphthalene ring, carbamoyl groups, and a phosphorothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate typically involves multi-step organic reactions. One common route includes the reaction of naphthalene derivatives with carbamoyl chloride to form the naphthalen-1-yl carbamoyl intermediate. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl groups. Finally, the phosphorothioate group is introduced through a reaction with phosphorus oxychloride and subsequent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted naphthalene compounds .
Scientific Research Applications
S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- S-{2-[(4-{[(Naphthalen-1-yl)carbamoyl]amino}butyl)amino]ethyl} dihydrogen phosphorothioate
- S-{2-[(2-{[(Phenyl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate .
Uniqueness
What sets S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate apart is its unique combination of a naphthalene ring and a phosphorothioate group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62220-07-9 |
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Molecular Formula |
C15H20N3O4PS |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[2-(naphthalen-1-ylcarbamoylamino)ethylamino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C15H20N3O4PS/c19-15(17-9-8-16-10-11-24-23(20,21)22)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16H,8-11H2,(H2,17,18,19)(H2,20,21,22) |
InChI Key |
QGJRJONRFXATFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCNCCSP(=O)(O)O |
Origin of Product |
United States |
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